

Comparative analysis of different amantadine hydrochloride salt forms

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Compound of Interest

Compound Name: Amantadine Hydrochloride

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A Comparative Analysis of Amantadine Salt Forms: Hydrochloride vs. Sulfate

For researchers and pharmaceutical development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in the drug development process. The choice of salt can significantly influence the physicochemical and pharmacokinetic properties of the drug, impacting its efficacy, stability, and manufacturability. This guide provides a comparative analysis of the two most common salt forms of the antiviral and anti-Parkinsonian drug, amantadine: **amantadine hydrochloride** and amantadine sulfate.

Physicochemical Properties

The hydrochloride and sulfate salts of amantadine exhibit distinct physicochemical properties that are crucial for formulation development. **Amantadine hydrochloride** is the more extensively characterized salt form.

Property	Amantadine Hydrochloride	Amantadine Sulfate
Molecular Formula	$C_{10}H_{17}N \cdot HCl$	$(C_{10}H_{17}N)_2 \cdot H_2SO_4$
Molecular Weight	187.71 g/mol	400.6 g/mol [1]
Appearance	White or nearly white crystalline powder[2]	White fine crystalline powder[3]
Melting Point	>300 °C (decomposes)	Approximately 300 °C[3]
Aqueous Solubility	Freely soluble in water (50 mg/mL)[4]	< 2% (20 g/L or 20 mg/mL) at 20°C[5]
Solubility in other solvents	Soluble in ethanol and chloroform; practically insoluble in ether[2]	Information not readily available
Stability	Stable in light, heat, and air[6]	Stable under recommended storage conditions[5]
pH (aqueous solution)	3.0 - 5.5 (for a 1 in 5 solution) [6]	4.9 (100 g/L solution at 20°C) [7]

Pharmacokinetic and Clinical Considerations

While detailed comparative pharmacokinetic data are limited, some studies and clinical observations provide insights into the differences between the two salt forms.

A notable distinction lies in their therapeutic application in specific patient populations. It has been suggested that amantadine sulfate may be administered in higher doses than **amantadine hydrochloride** due to a different pharmacokinetic profile, potentially leading to greater efficacy in certain conditions.

One comparative clinical study evaluated the efficacy of **amantadine hydrochloride** versus amantadine sulfate in treating patients with chronic Hepatitis C. The study concluded that both salt forms showed a significant reduction in liver transaminases with no significant difference in the reduction of HCV RNA viral load, suggesting comparable clinical efficacy in this specific indication[8][9].

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and compare the salt forms of amantadine.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

- Amantadine salt (hydrochloride or sulfate)
- Purified water (or other relevant solvent)
- Temperature-controlled shaker/incubator
- Centrifuge
- Analytical balance
- HPLC-UV or other suitable analytical instrument for quantification
- pH meter

Procedure:

- Add an excess amount of the amantadine salt to a known volume of the solvent in a sealed container.
- Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
- Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- After equilibration, stop the agitation and allow the suspension to settle.

- Separate the solid and liquid phases by centrifugation.
- Carefully withdraw a sample from the supernatant.
- Dilute the sample as necessary and analyze the concentration of the dissolved amantadine salt using a validated analytical method (e.g., HPLC-UV).
- Measure the pH of the saturated solution.
- Perform the experiment in triplicate to ensure reproducibility.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the salt forms.

Materials:

- Amantadine salt (hydrochloride or sulfate)
- DSC instrument
- Aluminum or hermetically sealed sample pans
- Analytical balance

Procedure:

- Calibrate the DSC instrument for temperature and heat flow.
- Accurately weigh a small amount of the amantadine salt (typically 1-5 mg) into a sample pan.
- Seal the pan. An empty, sealed pan is used as a reference.
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
- Record the heat flow as a function of temperature.

- The melting point is determined as the onset or peak of the melting endotherm on the resulting thermogram.

Stability Indicating Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is used to assess the stability of the amantadine salt forms under various stress conditions.

Materials:

- Amantadine salt (hydrochloride or sulfate)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., a mixture of buffer and organic solvent)
- Forced degradation equipment (e.g., oven, UV light chamber, acid/base solutions, oxidizing agent)

Procedure:

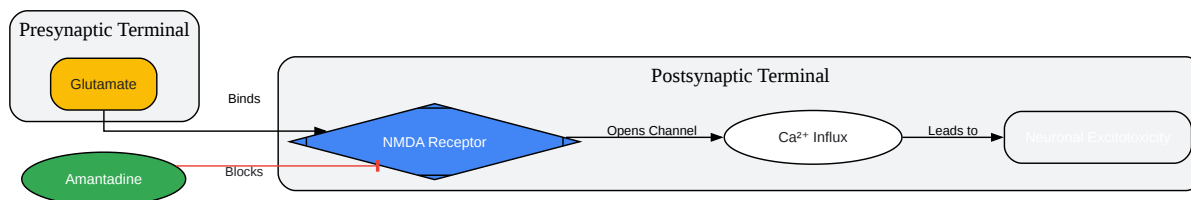
- Develop and validate an HPLC method that can separate amantadine from its potential degradation products.
- Prepare solutions of the amantadine salt and subject them to stress conditions, including:
 - Acidic and basic hydrolysis: Treat with HCl and NaOH solutions.
 - Oxidation: Treat with hydrogen peroxide.
 - Thermal stress: Expose the solid or solution to elevated temperatures.
 - Photolytic stress: Expose the solid or solution to UV light.

- At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
- Analyze the samples by HPLC to determine the amount of undegraded amantadine and to detect any degradation products.
- The stability of the salt form is determined by the rate and extent of degradation under each stress condition.

Visualizations

Mechanism of Action: NMDA Receptor Antagonism

Amantadine's therapeutic effect in Parkinson's disease is, in part, attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This helps to modulate glutamatergic neurotransmission.

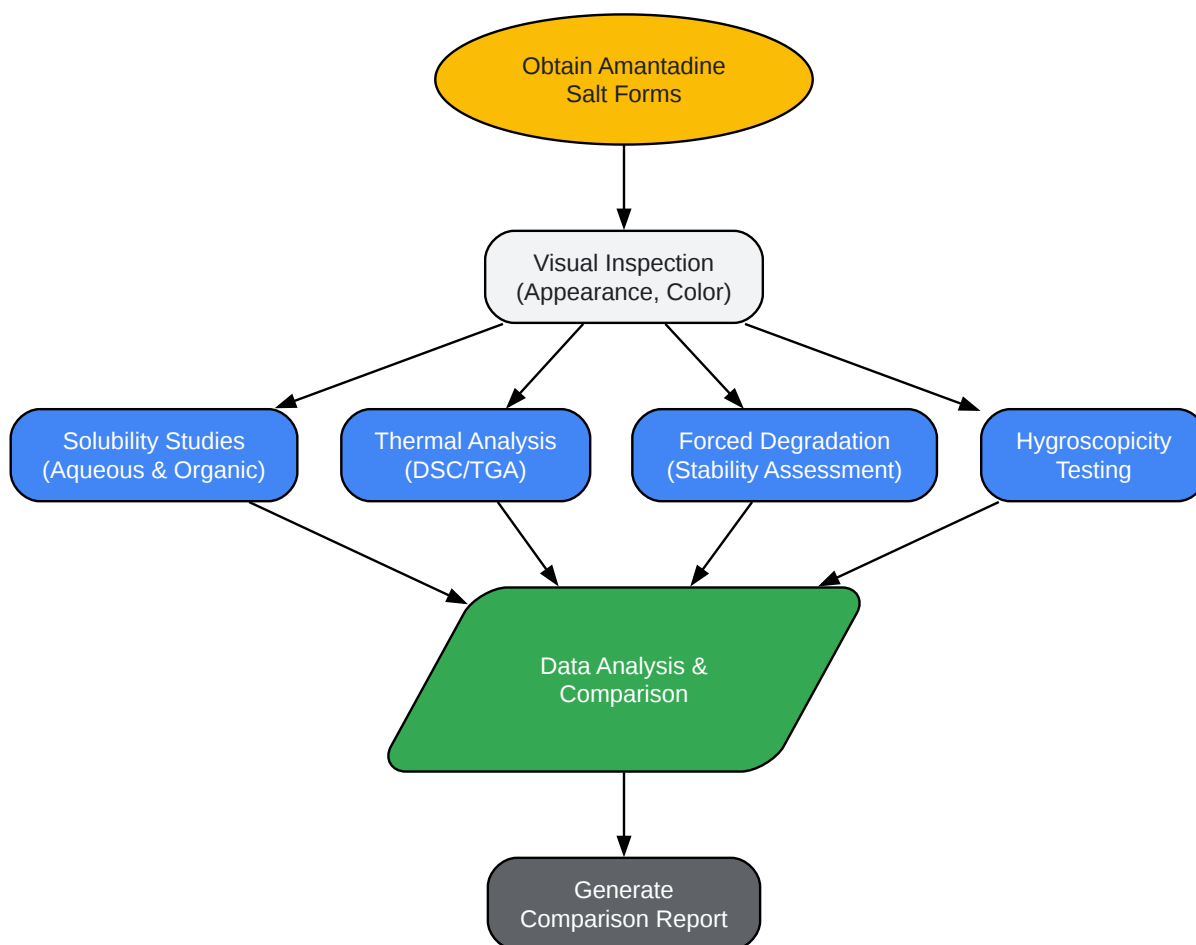


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Caption: Amantadine blocks the NMDA receptor, reducing excessive calcium influx and neuronal excitotoxicity.

Experimental Workflow for Salt Form Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of different amantadine salt forms.



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Caption: A streamlined workflow for the comparative physicochemical characterization of amantadine salt forms.

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